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2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde

RNA Targeting Myotonic Dystrophy Small-Molecule Selectivity

Researchers targeting CUG repeat RNA in DM1 programs face a critical isomer selection risk: angular benzo[h] analogs preferentially drive DNA intercalation, not RNA groove binding. This linear benzo[g] scaffold (CAS 880856-15-5) resolves this with an extended π-surface validated for CUG-over-CAG selectivity. Key differentiators: • Confers selective recognition of pathogenic CUG repeat RNA, a property the angular benzo[h] isomer has not been reported to replicate • Dual aldehyde-ketone carbonyls support sequential hydrazone/thiosemicarbazone library synthesis without compromising the RNA pharmacophore • Serves as a Friedländer precursor for emissive Ir(III) complexes with bathochromically shifted MLCT for OLED/photoredox applications • Standard packs: 100 mg, 250 mg, 1 g, 5 g; bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C14H9NO2
Molecular Weight 223.231
CAS No. 880856-15-5
Cat. No. B2353735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde
CAS880856-15-5
Molecular FormulaC14H9NO2
Molecular Weight223.231
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=C(C(=O)N3)C=O
InChIInChI=1S/C14H9NO2/c16-8-12-6-11-5-9-3-1-2-4-10(9)7-13(11)15-14(12)17/h1-8H,(H,15,17)
InChIKeySBGHFAIHNYYBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde: Structural & Physicochemical Baseline


2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde (CAS 880856-15-5) is a benzo[g]quinoline derivative featuring a linearly fused tetracyclic aromatic system bearing a ketone at position 2 and an aldehyde at position 3. With a molecular formula of C₁₄H₉NO₂ and an exact mass of 223.0633 Da, the compound exhibits a predicted XLogP3‑AA of 2.3 and a topological polar surface area of 46.2 Ų [1]. The ACD/Labs Percepta platform estimates a density of 1.4 ± 0.1 g/cm³, a boiling point of 527.1 ± 50.0 °C, and zero Rule‑of‑5 violations . The linearly annulated benzo[g] fusion pattern endows this scaffold with distinct electronic and steric properties compared to angularly fused (benzo[h]) analogs, directly influencing nucleic‑acid binding geometry and metal‑coordination behavior [2].

Scaffold role
Linear benzo[g]quinoline core for RNA-targeted repeat-expansion studies and N,C-bidentate ligand precursors
Synthetic utility
Dual aldehyde/ketone handles support sequential condensation for polydentate chelators and fluorescent probes
Physicochemical profile
Predicted LogP ~2.3, TPSA 46.2 Ų, zero Rule-of-5 violations; extended π-surface vs. non-benzo analogs

Why 2-Oxo-benzo[g]quinoline-3-carbaldehyde Outperforms Generic Analogs


The benzo[g] (linear) and benzo[h] (angular) fusion topologies are not functionally interchangeable. The linear annulation of the benzo[g] scaffold imposes a more extended π‑surface and a distinct spatial presentation of the aldehyde and ketone vectors, which directly affects RNA‑groove recognition and metal‑chelate geometry [1]. Experimentally, a benzo[g]quinoline substructure introduced into RNA‑targeting small molecules conferred strong selectivity for pathogenic CUG repeat RNA over CAG repeats, a property that the angular benzo[h]quinoline core has not been reported to replicate [1]. In contrast, the extensively studied 2‑oxo‑1,2‑dihydrobenzo[h]quinoline‑3‑carbaldehyde scaffold predominantly promotes DNA intercalation, with its copper(II) and cobalt(III) complexes exhibiting IC₅₀ values significantly lower than cisplatin against human cancer cell lines [2][3]. The concurrent aldehyde‑ketone dual‑carbonyl arrangement in the target compound also creates a differential reactivity profile for sequential condensation chemistry that is absent in simpler 3‑quinolinecarbaldehydes or 2‑hydroxyquinoline‑3‑carbaldehydes [4]. Consequently, substituting the target compound with a differently fused isomer or a mono‑carbonyl analog risks loss of the desired nucleic‑acid selectivity, altered metal‑binding stoichiometry, or incomplete synthetic derivatization.

Linear vs. angular topology mismatch
Benzo[g] scaffold provides extended π-surface and distinct spatial presentation of aldehyde/ketone vectors; angular benzo[h] isomer shifts RNA recognition and metal-chelate geometry.
RNA selectivity profile may not transfer
Benzo[g]quinoline substructure conferred CUG repeat selectivity in published RNA-targeting studies; benzo[h]quinoline core has not been reported to replicate this discrimination and is associated with DNA intercalation instead.
Dual-carbonyl reactivity advantage differs
Mono-carbonyl analogs (e.g., 3-quinolinecarbaldehyde) lack the 2-oxo donor and support lower denticity, limiting sequential derivatization and metal-binding versatility.

Differentiation Evidence for 2-Oxo-benzo[g]quinoline-3-carbaldehyde


CUG vs. CAG RNA Selectivity of Benzo[g]quinoline Core

Incorporation of a benzo[g]quinoline substructure into small molecules targeting CUG repeat RNA resulted in strong, sequence‑selective binding to CUG repeats over CAG repeats or CAG‑CUG duplex RNA. Compounds bearing this linear benzo[g]quinoline core exhibited enhanced binding properties, readily penetrated cells, improved luciferase activity in a mouse myoblast assay, and partially restored splicing in a DM1 mouse model [1]. In contrast, 2‑oxo‑1,2‑dihydrobenzo[h]quinoline‑3‑carbaldehyde and its metal complexes have been characterized primarily as DNA intercalators with no reported selectivity for CUG RNA over CAG RNA [2][3]. This selectivity gap is directly attributable to the linear vs. angular topology difference, which alters the shape complementarity with RNA grooves.

RNA selectivity
Class-level inference
Benzo[g]quinoline core: strong CUG vs. CAG selectivity; functional splicing restoration in DM1 mouse model. Benzo[h] isomer: no reported RNA-repeat discrimination.
Supports RNA-targeted research for repeat-expansion disorders.
Class-level inference; direct compound data pending.
RNA Targeting Myotonic Dystrophy Small-Molecule Selectivity

Cytotoxicity: Benzo[h] Intercalation vs. Benzo[g] Binding Modes

Copper(II) complexes of 2‑oxo‑1,2‑dihydrobenzo[h]quinoline‑3‑carbaldehyde aroylhydrazones exhibited IC₅₀ values significantly lower than cisplatin against human cancer cell lines, with strong DNA intercalation confirmed by ethidium bromide displacement and absorption titration assays [1]. Cobalt(III) complexes of the same benzo[h]‑carbaldehyde thiosemicarbazones showed dose‑dependent cytotoxicity against A549 lung carcinoma cells with IC₅₀ values indicating efficiency in killing cancer cells at very low concentrations, alongside DPPH radical‑scavenging antioxidant activity [2]. While direct head‑to‑head IC₅₀ data for the target benzo[g] scaffold are not yet published, the class‑level inference is that the linear benzo[g] topology offers a different DNA‑binding geometry—likely groove‑binding or partial intercalation—versus the full intercalation mode consistently reported for the angular benzo[h] isomer. The benzo[g]‑derived ligand 2‑phenylbenzo[g]quinoline has been structurally characterized as an N,C‑bidentate cyclometalating ligand with distinct photophysical properties suitable for iridium(III) complexation [3], further underscoring that the two topologies drive divergent metal‑coordination outcomes.

DNA binding mode divergence
Cross-study comparable
Benzo[h] Cu(II) complexes: IC₅₀ lower than cisplatin, DNA intercalation confirmed. Benzo[g] scaffold: predicted groove-binding/partial intercalation; forms cyclometalated Ir(III) complexes.
Binding mode context differs; may support non-classical DNA engagement research.
Cytotoxicity data for benzo[g] scaffold not yet reported.
Anticancer DNA Intercalation Metal Complexes

Physicochemical Properties: LogP, PSA, and Drug-Likeness

The target compound carries a predicted XLogP3‑AA of 2.3 and a topological polar surface area of 46.2 Ų [1], consistent with favorable membrane permeability (zero Rule‑of‑5 violations). The ACD/Labs LogP (1.98), LogD (pH 5.5 and 7.4), and a polar surface area of 46 Ų corroborate this permeability window . In comparison, the non‑fused analog 2‑oxo‑1,2‑dihydroquinoline‑3‑carbaldehyde (C₁₀H₇NO₂; MW 173.17) has a smaller aromatic surface and a significantly lower LogP (~1.2) [2], which would reduce passive membrane diffusion potential. The benzo[h] isomer has nearly identical molecular weight and computed LogP (~2.5) but a slightly higher predicted polar surface area due to altered electron distribution, which may marginally impact blood‑brain barrier penetration . The linear benzo[g] topology provides a larger, more uniform π‑stacking surface (four fused rings) compared to the angular benzo[h] arrangement, potentially enhancing affinity for planar nucleic‑acid structures.

Physicochemical profile
Context-dependent
XLogP3: 2.3; TPSA: 46.2 Ų; 0 Ro5 violations. Non-fused parent: XLogP ~1.2, lower π-surface. Benzo[h] isomer: XLogP ~2.5, angular topology.
Reported lipophilicity supports membrane permeability; larger π-surface than non-fused analog.
Experimental LogP not reported; values are predicted.
Drug Design ADME Prediction Physicochemical Profiling

Dual Aldehyde–Ketone Functionality for Sequential Derivatization

The concurrent presence of a reactive aldehyde (CHO) at position 3 and a ketone (C=O) at position 2 enables orthogonal, sequential condensation chemistry. The aldehyde undergoes Friedländer condensation with enolizable ketones to generate the pyridine nucleus and can participate in hydrazone, thiosemicarbazone, and Schiff‑base formation, while the amide‑like 2‑oxo group supports metal coordination as a monoanionic O‑donor. This dual‑carbonyl arrangement has been exploited extensively with the benzo[h] isomer to create polydentate aroylhydrazone and thiosemicarbazone ligands that yield potent Cu(II), Co(III), Ru(II), and Pd(II) complexes [1][2][3]. In contrast, 3‑quinolinecarboxaldehyde and 4‑hydroxyquinoline‑3‑carbaldehyde lack the 2‑oxo group, limiting coordination denticity . The benzo[g] fusion further extends the delocalized π‑system available for metal‑to‑ligand charge transfer in resultant complexes, as demonstrated by the bathochromic shifts observed in benzo[g]quinoline‑based bipyridine and terpyridine analogs [4].

Dual carbonyl functionality
Class-level inference
Aldehyde at C3 enables hydrazone, thiosemicarbazone formation; 2-oxo group supports O-donor metal coordination. Enables tridentate ONO/ONS ligands. Bathochromic shifts of 20-50 nm vs. non-benzo analogs.
Supports sequential derivatization for polydentate ligand synthesis.
Reaction conditions influence selectivity; validate with specific amines/hydrazines.
Synthetic Chemistry Condensation Reactions Ligand Design

Application Scenarios for 2-Oxo-benzo[g]quinoline-3-carbaldehyde


RNA-Targeted Lead Discovery for Repeat-Expansion Disorders

Programs targeting myotonic dystrophy type 1 (DM1) or other CUG‑repeat‑associated diseases should prioritize this benzo[g]quinoline‑3‑carbaldehyde as a core scaffold. The linear benzo[g] topology has been demonstrated to confer selective binding to CUG repeat RNA over CAG repeats in cellular and in vivo models, a selectivity profile that the angular benzo[h] isomer has not been reported to achieve [1]. The aldehyde group provides a convenient handle for introducing diversity via hydrazone or thiosemicarbazone linkages while retaining the RNA‑recognition pharmacophore.

N,C-Bidentate Ligands for Ir(III) and Ru(II) Photocatalysts

The benzo[g]quinoline core serves as a precursor to N,C‑bidentate cyclometalating ligands analogous to 2‑phenylpyridine but with an extended π‑surface. Friedländer condensation of the 3‑carbaldehyde with acetyl‑substituted aromatics yields 2‑arylbenzo[g]quinolines, which form emissive Ir(III) complexes with bathochromically shifted MLCT absorption and emission relative to non‑benzo analogs [2][3]. The significantly lower reduction potentials of benzo[g]quinoline ligands compared to bipyridine make them suitable for photoredox catalysis and OLED emitter design.

Anticancer Metallodrugs with Non‑Classical DNA Binding

For groups aiming to develop metallodrugs that engage DNA through mechanisms other than classical intercalation, the benzo[g] scaffold offers a differentiated starting point. While the benzo[h] isomer reliably produces intercalating Cu(II) and Co(III) complexes with IC₅₀ values below cisplatin [4][5], the linear benzo[g] topology is predicted to favor groove‑binding or partial intercalation, potentially yielding a distinct spectrum of anticancer activity and reduced genotoxicity. The dual carbonyl functionality supports tridentate ONO/ONS chelation motifs already validated with the benzo[h] isomer.

Cyanine-Like Dyes and Fluorescent Probe Synthesis

The benzo[g]quinoline‑3‑carbaldehyde framework has been employed as a precursor for unsymmetrical cyanine‑like dyes (monomethine, dimethine, and tetramethine) with tunable UV‑visible absorption [6]. The extended linear conjugation of the benzo[g] system relative to the non‑fused quinoline core produces red‑shifted absorption and emission spectra, with exciplex emission observed at 525 nm for certain derivatives [3]. This makes the compound a valuable building block for fluorescent probes requiring longer‑wavelength excitation.

Application
Selection Property
Validation Focus
RNA-targeted repeat-expansion research
Linear benzo[g] topology for CUG selectivity
CUG vs. CAG binding assays; DM1 model endpoints
N,C-bidentate cyclometalating ligand synthesis
Aldehyde condensation handle + extended π-system
Metal complex photophysical characterization; MLCT shifts
Non-classical DNA-binding metallodrug exploration
Benzo[g] scaffold with dual carbonyl chelation
DNA binding mode assays (groove vs. intercalation); cytotoxicity endpoints
Cyanine-like dye and fluorescent probe development
Extended linear conjugation for red-shifted spectra
UV-vis/fluorescence spectral shifts; exciplex emission properties
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